molecular formula C6H6ClNS B1280593 2-Amino-3-chlorothiophenol CAS No. 40925-72-2

2-Amino-3-chlorothiophenol

Cat. No. B1280593
CAS RN: 40925-72-2
M. Wt: 159.64 g/mol
InChI Key: XERMPLQXCQQVGU-UHFFFAOYSA-N
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Description

2-Amino-3-chlorothiophenol is a chemical compound that undergoes multi-component condensation reaction with chloroacetyl chloride and primary aliphatic amines via Smile rearrangement .


Synthesis Analysis

The synthesis of 2-Amino-3-chlorothiophenol involves green methodologies that meet the principles of green chemistry . The synthesis of 2-aminothiophene derivatives was initially described by Campaigne and Foye in the 1950s . In 2013, Chen et al. described the synthesis of 2-(2-aminothiophene)-benzimidazoles using 3-multicomponent reactions .


Chemical Reactions Analysis

2-Amino-3-chlorothiophenol is involved in various chemical reactions. For instance, it participates in the synthesis of 2-aminothiophenes, including multicomponent reactions, homogeneously- or heterogeneously-catalyzed reactions .


Physical And Chemical Properties Analysis

2-Amino-3-chlorothiophenol has a molecular weight of 159.64 and is a pale-yellow to yellow-brown solid . It has a melting point of 78℃ and a predicted boiling point of 254.9±20.0 °C . Its density is predicted to be 1.372±0.06 g/cm3 .

Scientific Research Applications

Synthesis of Novel Compounds

  • 2-Amino-3-chlorothiophenol is utilized in synthesizing various novel compounds. For instance, it is used in the synthesis of 5-chloro-3H-spiro-[1,3-benzothiazole-2,3′-indole]-2′(1′H)-one derivatives, which demonstrate potent scavenging activities against radicals and potential anticancer properties (Ermut et al., 2014).

Development of Fluorescent Probes

  • This compound is essential in developing highly selective fluorescent probes. In one study, 2-amino thiophenol was found to induce a significant fluorescence change in a cyanine dye, showcasing its potential for biological applications (Sheng et al., 2016).

Catalysis and Reaction Studies

  • The compound plays a role in catalysis and reaction studies. For example, Brønsted acid catalyzed cyclization reactions of 2-amino thiophenols with β-diketones have been explored for synthesizing various benzothiazoles/benzimidazoles (Mayo et al., 2014).

Role in Antitumor Research

  • 2-Amino-3-chlorothiophenol derivatives have been investigated for their antitumor properties. Amino acid conjugation to the primary amine function of related benzothiazoles has shown promise in overcoming drug lipophilicity and enhancing water solubility, potentially suitable for clinical evaluation (Bradshaw et al., 2002).

Environmental and Biological Impact Studies

  • Studies on 2-amino thiophenols also involve environmental and biological impact assessments. For instance, the electrochemical transformations and evaluation of antioxidant activity of some Schiff bases containing (thio-)phenol fragments have been investigated, showcasing the compound's potential applications in environmental and biological systems (Smolyaninov et al., 2018).

Safety And Hazards

2-Amino-3-chlorothiophenol is associated with several hazards. It can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name

2-amino-3-chlorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNS/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XERMPLQXCQQVGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30506601
Record name 2-Amino-3-chlorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-chlorothiophenol

CAS RN

40925-72-2
Record name 2-Amino-3-chlorobenzenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40925-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-3-chlorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 4-chlorobenzo[d]thiazol-2-amine (2.00 g, 10.83 mmol) was combined with KOH (10.0 g, 178.2 mmol) and H2O (20 mL). The rsulting mixture was heated at 150° C. overnight. The solid became a thick paste overnight. After 24 h, the mixture was allowed to cool to room temperatureand diluted with H2O. A solution of AcOH was added to bring the pH down to 4 to 5.
Quantity
2 g
Type
reactant
Reaction Step One
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10 g
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reactant
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0 (± 1) mol
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reactant
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Quantity
0 (± 1) mol
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20 mL
Type
solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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